1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
Description
This compound features a pyrrolidine ring substituted with a 6-ethyl-5-fluoropyrimidin-4-yloxy group and a thioether-linked 4-fluorophenyl ethanone moiety. Its design integrates fluorinated aromatic systems and heterocyclic scaffolds, which are common in pharmaceuticals targeting kinase inhibition, antimicrobial activity, or anticancer applications.
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2S/c1-2-15-17(20)18(22-11-21-15)25-13-7-8-23(9-13)16(24)10-26-14-5-3-12(19)4-6-14/h3-6,11,13H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMFJLDJQCPLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can be synthesized through multistep organic synthesis. One common route starts with the formation of the pyrimidine ring followed by the introduction of the ethyl and fluorine substituents. The key steps typically involve nucleophilic substitutions, cyclization reactions, and oxidation processes under controlled temperatures and pressure.
Industrial Production Methods: Industrial production may employ catalytic processes and optimized reaction conditions for higher yields. Catalysts such as palladium on carbon or platinum might be used, along with solvents like dimethyl sulfoxide or tetrahydrofuran to enhance reaction efficiency. Reaction monitoring and purification techniques like high-performance liquid chromatography (HPLC) ensure the compound's purity and consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound can engage in various chemical reactions, including:
Oxidation: : Forms oxidized derivatives with reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reductive transformations using hydrogen gas or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitutions, especially on the pyrimidine or phenylthio rings.
Common Reagents and Conditions Used: Common reagents include halogenating agents (chlorine, bromine), bases (sodium hydroxide, potassium carbonate), and acids (sulfuric acid, hydrochloric acid). Reactions often occur under anhydrous conditions with controlled heating (e.g., 60-120°C) to prevent undesired side reactions.
Major Products Formed:
Scientific Research Applications
Anticancer Activity
Recent studies suggest that compounds with similar structures exhibit promising anticancer effects. The mechanism often involves the inhibition of mutated receptor tyrosine kinases, which are critical in tumor growth regulation.
Case Study: Kinase Inhibition
A notable study investigated the effects of pyrimidine derivatives on mutant forms of receptor tyrosine kinases. The results indicated a significant reduction in tumor size in preclinical models, highlighting the potential of this compound in targeted cancer therapies .
Neuropharmacological Effects
The structural characteristics of this compound suggest possible applications in neuropharmacology. Compounds with a pyrrolidine structure have been linked to modulation of neurotransmitter systems, potentially influencing mood and cognitive functions.
Case Study: Neurotransmitter Modulation
Research has shown that similar compounds can affect serotonin and dopamine pathways, which are vital for mood regulation. This opens avenues for exploring the compound's role in treating mood disorders and cognitive impairments.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties due to its ability to inhibit specific kinases associated with inflammatory pathways.
Case Study: Dual Inhibitors
A study focusing on dual inhibitors targeting p38 MAPK and PDE4 demonstrated significant anti-inflammatory effects, suggesting that compounds similar to 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone could also exhibit multifaceted biological activities including anti-inflammatory effects .
Mechanism of Action
The Mechanism: The mechanism of action largely depends on its target application. In medicinal chemistry, for example, it might inhibit or activate specific enzymes, ion channels, or receptors. Its fluorinated and pyrimidinyl groups can interact with biological macromolecules through hydrogen bonding, van der Waals forces, and π-π stacking interactions.
Molecular Targets and Pathways Involved: Potential molecular targets include kinases, phosphatases, and G-protein-coupled receptors (GPCRs). The pathways involved may range from signal transduction cascades to metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Dihydropyrimidinone Derivatives
- 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone (): Structural Similarities: Shares a fluorophenyl group and ethanone substituent. Key Differences: Replaces the pyrrolidinyloxy-pyrimidine with a dihydropyrimidin-2(1H)-thione core. Activity: Exhibits antibacterial and antifungal properties, attributed to the thione group’s interaction with microbial enzymes .
B. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
- Structural Similarities : Fluorinated aromatic ring and tetrahydropyrimidine scaffold.
- Key Differences : Incorporates a carboxylate ester instead of a pyrrolidine-thioether system.
- Activity : Demonstrated moderate cytotoxicity in cancer cell lines, suggesting the fluorophenyl-thioether motif may enhance membrane permeability .
C. 2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone ():
Physicochemical Properties
- Solubility : Fluorinated pyrimidines (e.g., ) exhibit poor aqueous solubility but improved organic solvent compatibility, critical for formulation .
- Stability: Crystal structures of dihydropyrimidinones () reveal planar conformations stabilized by intramolecular H-bonding, suggesting the target compound may adopt similar stabilizing interactions .
Biological Activity
The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a novel pyrimidine derivative that has attracted attention due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups, including a pyrimidine moiety, a pyrrolidine ring, and a thioether group. This unique combination may contribute to its biological activity.
Research indicates that compounds similar to this one often exhibit their biological effects through the following mechanisms:
- Protein Kinase Inhibition : Pyrimidine derivatives are known to inhibit various protein kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
- Antimicrobial Activity : Some studies suggest that pyrimidine-containing compounds may possess antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with nucleic acid metabolism .
- Anti-inflammatory Effects : The thioether group can enhance the compound's ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .
Biological Activity Data
1. Anticancer Activity
A study evaluated the anticancer potential of similar pyrimidine derivatives on various cancer cell lines. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest .
2. Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus. The compound's mechanism was linked to its ability to disrupt bacterial RNA synthesis .
3. Anti-inflammatory Properties
Research on anti-inflammatory effects demonstrated that the compound reduced inflammation markers in a murine model of arthritis. The study highlighted its potential as a therapeutic agent for inflammatory diseases by modulating immune responses .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone?
- Methodology : The synthesis involves multi-step organic reactions, including:
Functionalization of pyrrolidine : Introduce the pyrimidinyloxy group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80–100°C) .
Thioether formation : Couple the 4-fluorophenylthiol group to the ethanone core using Mitsunobu or Ullmann-type coupling, ensuring strict control of reaction time and stoichiometry to avoid disulfide byproducts .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can the molecular structure and purity of this compound be validated?
- Techniques :
- NMR Spectroscopy : Confirm connectivity of the pyrrolidine, pyrimidine, and thioether moieties via , , and -NMR .
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding with fluorophenyl groups) .
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Approach :
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at varying concentrations (1 nM–10 μM) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can computational modeling predict the compound’s mechanism of action?
- Methodology :
Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Prioritize poses with fluorophenyl-thio groups in hydrophobic pockets .
MD Simulations : Run 100 ns simulations in GROMACS to analyze stability of ligand-protein complexes .
QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl on pyrimidine) with bioactivity data .
Q. What strategies optimize the compound’s pharmacokinetic properties?
- Key Parameters :
- Solubility : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to enhance aqueous solubility .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic soft spots (e.g., ester hydrolysis) .
- Plasma Protein Binding : Assess via equilibrium dialysis; fluorinated groups may reduce binding affinity .
Q. How do structural modifications influence its bioactivity?
- SAR Insights :
- Pyrimidine Substituents : Replacing ethyl with bulkier groups (e.g., isopropyl) may enhance target selectivity but reduce solubility .
- Thioether Linker : Substituting sulfur with oxygen decreases metabolic stability but improves synthetic yield .
- Fluorophenyl Position : Para-fluorine enhances π-stacking; meta-substitution disrupts binding .
Q. What analytical methods detect degradation products under stress conditions?
- Protocol :
Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions .
HPLC-MS Analysis : Use a C18 column (ACN/water + 0.1% formic acid) to separate degradation products. Major pathways include pyrrolidine ring oxidation and thioether cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
